N-Methyl-4-piperidin-4-YL-benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-4-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-17(15,16)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIUYLMAURGKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622151 | |
| Record name | N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119737-34-7 | |
| Record name | N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Resorcinol with Azacycloalkanone
In the first step, resorcinol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in aqueous sodium hydroxide at room temperature, forming tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. This reaction avoids cryogenic conditions required in earlier methods, achieving 85–90% yield without column chromatography. Excess resorcinol (molar ratio 2:1 to 4:1) ensures complete conversion, while polar solvents like methanol facilitate crystallization.
Hydrogenation and Deprotection
The intermediate undergoes hydrogenation at 5 bar H₂ pressure using 10% palladium on carbon in methanol, simultaneously removing the tert-butoxycarbonyl (Boc) group and reducing the hydroxyl moiety. This one-pot process yields 4-piperidin-4-yl-benzene-1,3-diol hydrochloride with >95% purity.
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Solvent | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Methanol | 5 | 95 |
| Pd(OH)₂/C | Ethanol | 7 | 89 |
| Raney Nickel | THF | 10 | 72 |
Sulfonylation of the Piperidine Intermediate
Introducing the benzenesulfonamide group requires selective sulfonylation of the aromatic ring. A study on piperidinylaminomethyl aryl sulfonamides (JSM Chemistry, 2016) outlines a protocol using benzenesulfonyl chloride derivatives.
Electrophilic Aromatic Substitution
The piperidine-bearing resorcinol derivative reacts with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, achieving 70–80% yield. Electron-withdrawing groups on the sulfonyl chloride (e.g., -Br, -NO₂) require elevated temperatures (40–50°C).
Table 2: Sulfonylation Efficiency by Substituent
| Substituent (R) | Temperature (°C) | Yield (%) |
|---|---|---|
| H | 25 | 78 |
| 4-Br | 50 | 65 |
| 4-NO₂ | 50 | 58 |
Purification Challenges
Crude products often contain unreacted sulfonyl chloride, necessitating washing with saturated NaHCO₃ and brine. Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >99% purity, though industrial-scale processes prefer crystallization from ethanol/water mixtures.
N-Methylation Strategies
The final step involves methylating the piperidine nitrogen. A reductive amination approach using formaldehyde and sodium triacetoxyborohydride (STAB) in methanol at room temperature is widely adopted.
Reductive Amination
A molar ratio of 1:1.2 (amine:formaldehyde) in methanol with STAB achieves 90% conversion in 8 hours. Excess formaldehyde (>1.5 eq) leads to dimethylation byproducts, reducing yields to 60–70%.
Boc-Protected Intermediate Route
Alternative methods protect the piperidine nitrogen with a Boc group before sulfonylation. After deprotection with HCl in dioxane, methylation proceeds smoothly. This route avoids overalkylation but adds two extra steps, lowering overall yield to 65%.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems reduces Pd/C catalyst loading from 10% to 2% while maintaining 94% yield. Residence times of 30–40 minutes at 5 bar H₂ enhance throughput.
Solvent Recycling
Methanol from hydrogenation steps is distilled and reused, cutting solvent costs by 40%. Process mass intensity (PMI) improves from 12.5 to 7.8 kg/kg product.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6, 400 MHz):
-
δ 1.80–1.94 (m, 4H, piperidine CH₂)
-
δ 3.28 (d, J = 12 Hz, 2H, N-CH₂)
IR (KBr):
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Evaluation of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 78 | 99 | Moderate |
| Boc-Protected Route | 65 | 98 | Low |
| Continuous Flow | 94 | 99.5 | High |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidin-4-YL-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-4-piperidin-4-YL-benzenesulfonamide has the molecular formula and a molecular weight of approximately 254.35 g/mol. The compound features a piperidine ring, which is known for its role in enhancing biological activity due to its ability to interact with various biological targets.
Pharmaceutical Applications
-
Drug Development :
- This compound serves as a building block for synthesizing more complex pharmaceuticals. Its sulfonamide group is particularly useful in the development of drugs targeting bacterial infections and other diseases.
- The compound has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, which plays a crucial role in cell cycle regulation and cancer progression .
-
Therapeutic Potential :
- Research indicates that derivatives of this compound exhibit promising activity against various cancer types by inducing cell cycle arrest and inhibiting tumor growth .
- Its application as an anti-cancer agent is supported by studies demonstrating that inhibition of CDK2 can restore sensitivity to existing cancer therapies, such as trastuzumab in HER2-positive breast cancer .
Biological Research Applications
-
Biochemical Studies :
- The compound's ability to modulate enzymatic activity makes it valuable in biochemical research. It can be used to study the mechanisms of enzyme inhibition and the effects of sulfonamide derivatives on biological systems.
- Interaction studies have shown that this compound interacts with various biological targets, making it a candidate for further investigation in drug discovery.
- Proteomics Research :
Synthetic Applications
- Synthetic Chemistry :
- This compound can be synthesized through various chemical reactions involving piperidine derivatives and sulfonyl chlorides. This versatility allows chemists to modify its structure for enhanced biological activity or to create analogs with different properties.
- The compound's unique structure enables the formation of diverse derivatives that can be tailored for specific applications in medicinal chemistry.
Case Study 1: Cancer Treatment
A study explored the efficacy of this compound derivatives as CDK2 inhibitors. The results demonstrated significant tumor growth inhibition in preclinical models, suggesting its potential as a therapeutic agent against various cancers.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of sulfonamide compounds found that this compound exhibited notable activity against several bacterial strains, highlighting its potential use in treating infections.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidin-4-YL-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-Methyl-4-piperidin-4-yl-benzenesulfonamide, we compare it with analogs sharing piperidine, sulfonamide, or related functional groups. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.
Structural and Functional Group Comparisons
Table 1: Key Features of this compound and Analogs
Key Observations:
Sulfonamide vs. Methanesulfonamide:
- The target compound’s benzenesulfonamide group (C₆H₅SO₂) contrasts with the smaller methanesulfonamide (CH₃SO₂) in . The aromatic ring in the former may enhance π-π stacking interactions in biological systems but reduce solubility compared to the aliphatic methanesulfonamide .
Nitro-Substituted Analogs: Compounds like 7o () feature nitro groups on the sulfonylbenzene ring, which increase molecular polarity and reactivity.
Amide vs. Sulfonamide Linkages:
- N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide () replaces the sulfonamide with an amide group. Amides generally exhibit higher hydrogen-bonding capacity, which could influence solubility and membrane permeability .
Pharmacological Relevance of Piperidine:
- Piperidine rings are common in central nervous system (CNS) drugs (e.g., fentanyl analogs in ). The target compound’s piperidine moiety may confer affinity for opioid or sigma receptors, though specific activity data are lacking .
Physicochemical Properties
Melting Points and Stability:
- The nitro-substituted sulfonamides in (e.g., 7o, 7q) exhibit high melting points (184–220°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) from nitro and sulfonyl groups. The target compound’s melting point is unreported, but its unsubstituted benzene ring may result in a lower value compared to nitro analogs .
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide () has a molecular weight of 192.28, significantly lower than the target compound (253.34), reflecting the smaller methanesulfonamide group .
Synthetic Approaches:
- Sulfonamide derivatives in were synthesized via nucleophilic substitution between sulfonyl chlorides and piperidine/piperazine amines. A similar route is plausible for the target compound, using 4-piperidin-4-yl-benzenesulfonyl chloride and methylamine .
- Amide analogs (e.g., ) likely employ carbodiimide-mediated coupling, highlighting divergent synthetic strategies for sulfonamides vs. amides .
Biological Activity
N-Methyl-4-piperidin-4-YL-benzenesulfonamide, also known as PMSA, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 270.36 g/mol. The sulfonamide group is known for its role in various biological activities, particularly in antibacterial and anticancer properties.
Antitumor Activity
Recent studies have highlighted PMSA's potential as an antitumor agent. Research conducted at the Guangdong Medical University demonstrated that PMSA inhibits tumor cell proliferation and migration while inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Key findings include:
- Cell Proliferation Inhibition : PMSA significantly reduced the viability of various tumor cell lines as measured by MTT assays.
- Ferroptosis Induction : The compound increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations, indicating lipid peroxidation.
- Molecular Mechanism : PMSA was shown to target the KEAP1-NRF2-GPX4 axis, downregulating NRF2 and GPX4 expression, which are critical for cellular antioxidant defense .
Antibacterial Activity
PMSA also exhibits antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. Studies have indicated that PMSA maintains this mechanism, potentially making it effective against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 9 |
| Bacillus subtilis | 8 |
These results suggest that PMSA could be developed as a broad-spectrum antibacterial agent .
Case Studies
- Tumor Cell Studies : In vitro studies conducted on human cancer cell lines demonstrated that PMSA effectively inhibited cell growth and induced apoptosis via ferroptosis pathways. The use of specific inhibitors like Fer-1 confirmed the role of ferroptosis in PMSA's mechanism of action .
- Antibacterial Efficacy : A comparative study involving PMSA against common pathogens showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's efficacy was enhanced when used in conjunction with cell-penetrating peptides, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What are the recommended methodologies for synthesizing N-Methyl-4-piperidin-4-YL-benzenesulfonamide with high purity and yield?
The synthesis typically involves a multi-step protocol:
- Sulfonylation : Reacting 4-piperidin-4-ylbenzenesulfonyl chloride with methylamine under controlled pH (pH 8–9) to form the sulfonamide bond.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How do researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Discrepancies in bond angles or torsional conformations can arise during X-ray diffraction analysis. Recommended approaches:
- Refinement : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement and occupancy .
- Validation : Cross-check with ORTEP-3 to visualize electron density maps and identify outliers in atomic positions .
- Comparative analysis : Reference similar structures (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) to validate geometric parameters .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?
- NMR : H NMR (DMSO-d6, 400 MHz) to confirm methyl and piperidine protons (δ 2.3–3.1 ppm) and sulfonamide NH (δ 7.8 ppm) .
- FT-IR : Peaks at 1320 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 295.1 .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatizing this compound?
- DFT Calculations : Use Gaussian09 to model transition states and predict regioselectivity in substitution reactions (e.g., bromination at the phenyl ring) .
- Solvent Optimization : COSMO-RS simulations to screen solvents for improved reaction kinetics (e.g., DMF enhances nucleophilic attack on sulfonamide) .
- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps and adjust catalyst loading (e.g., Pd/C for coupling reactions) .
Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways that reduce in vivo efficacy .
- Epimerization Risk : Test enantiomeric purity (chiral HPLC) post-administration, as piperidine ring stereochemistry can invert under physiological pH .
- Dose-Response Modeling : Use Hill equation fits to reconcile IC variability in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .
Q. How can electron density maps from X-ray crystallography clarify ambiguities in the sulfonamide group’s conformation?
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution to resolve S–N–C–C dihedral angles.
- Multipole Refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL to model anisotropic displacement of sulfonyl oxygen atoms .
- Validation Metrics : Check R values (<0.25) and Clashscore (<10) to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
